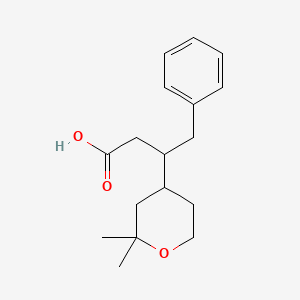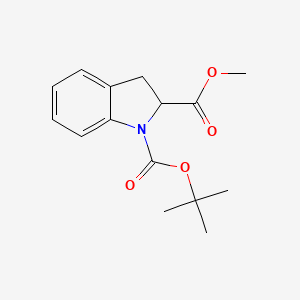
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a laboratory chemical . It is also known by other synonyms such as METHYL N-BOC-INDOLINE-2-CARBOXYLATE, 1-Boc-indolin-2-carboxylic acid methyl ester, Methylindoline-2-carboxylate, N-BOC protected .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. It’s important to note that this compound is used for research and development purposes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.27 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination complexes, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is thought to act as an inhibitor of enzymes, such as proteases and phosphatases. It is thought to bind to the active site of the enzyme, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been found to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also soluble in a variety of solvents, making it easy to work with. However, its use in laboratory experiments is limited by its toxicity. It is a highly toxic compound, and should be handled with extreme caution.
Future Directions
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has a wide range of potential applications in scientific research. Further research is needed to explore its potential as an inhibitor of enzymes, as an anti-inflammatory agent, and as an anti-cancer drug. Additionally, further research is needed to explore its potential as a substrate for enzyme-catalyzed reactions, and its potential as a catalyst in organic reactions. Finally, further research is needed to explore its potential as a ligand in the synthesis of coordination complexes.
Synthesis Methods
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate can be synthesized by several different methods. The most commonly used method is the reaction of 1,2-indoline and tert-butyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-100°C. The reaction is usually complete within 2-3 hours, and yields a white solid product.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYDRKOSWALHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
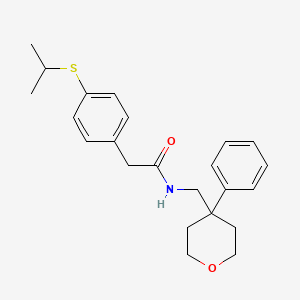
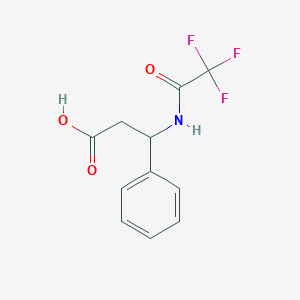

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
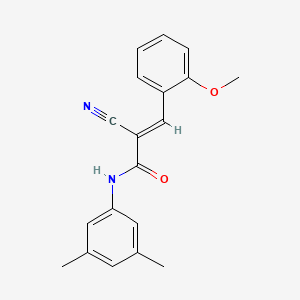
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

